Product packaging for 2-Chloro-5-isopropylthiazole(Cat. No.:CAS No. 83350-90-7)

2-Chloro-5-isopropylthiazole

Cat. No.: B3286946
CAS No.: 83350-90-7
M. Wt: 161.65 g/mol
InChI Key: QOLXVVIGZJMGGB-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocyclic Systems in Organic Synthesis

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This aromatic ring system is a cornerstone in organic synthesis, serving as a fundamental structural motif in a myriad of biologically active compounds and functional materials. rsc.orgnih.gov The unique electronic properties of the thiazole ring, arising from the interplay of the electronegative nitrogen and the d-orbitals of sulfur, impart it with a distinct reactivity profile. nih.gov Thiazoles are found in numerous natural products, including vitamin B1 (thiamine), and form the core of many pharmaceutical drugs. smolecule.com Their ability to act as ligands for transition metals and participate in a variety of chemical transformations makes them invaluable synthons for constructing more complex molecular architectures. rsc.org

Importance of Halogenated Thiazoles as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the thiazole ring dramatically enhances its synthetic utility. Halogenated thiazoles, such as 2-Chloro-5-isopropylthiazole, are highly sought-after intermediates due to the reactivity of the carbon-halogen bond. nih.govthieme-connect.com The chlorine atom at the 2-position of the thiazole ring is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. rsc.orglibretexts.org This reactivity is a cornerstone of their application in building diverse molecular libraries for drug discovery and materials science.

Furthermore, the chloro-substituent can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. nih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often found in pharmacologically active compounds. The presence of a halogen also influences the electronic properties of the thiazole ring, affecting its reactivity in other transformations and its interactions with biological targets. sciepub.com

Rationale for In-Depth Academic Investigation of this compound’s Chemical Properties and Reactivity

The specific compound, this compound, presents a compelling case for detailed academic study. The isopropyl group at the 5-position, while seemingly simple, introduces specific steric and electronic effects that can modulate the reactivity of the thiazole ring and the 2-chloro substituent. Understanding these effects is crucial for predicting and controlling the outcomes of its reactions.

The potential applications of this particular molecule as a precursor to agrochemicals and pharmaceuticals provide a strong impetus for its investigation. For instance, related chlorinated thiazoles are key intermediates in the synthesis of potent insecticides. chemicalbook.com A thorough understanding of the chemical properties and reactivity of this compound would facilitate the design of more efficient synthetic routes to valuable target molecules and the discovery of new compounds with desirable biological activities.

Key Research Questions for this compound:

Research AreaSpecific Questions
Synthesis What are the most efficient and scalable methods for the synthesis of this compound?
Reactivity How does the isopropyl group influence the regioselectivity and rate of nucleophilic substitution at the C2 position? What is its behavior in various cross-coupling reactions?
Spectroscopy What are the characteristic spectroscopic signatures (NMR, IR, MS) of this compound that can be used for its unambiguous identification and characterization?
Derivatization What novel derivatives can be synthesized from this compound, and what are their potential properties and applications?

Historical Context and Evolution of Research in Chlorinated Thiazole Systems

The history of thiazole chemistry dates back to the late 19th century with the pioneering work of Arthur Hantzsch. thieme-connect.com The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental and widely used method for constructing the thiazole ring. smolecule.com This foundational work laid the groundwork for the exploration of a vast array of thiazole derivatives.

The development of methods for the chlorination of thiazoles marked a significant advancement, unlocking new avenues for their functionalization. Early methods often involved harsh reagents and lacked regioselectivity. However, over the decades, more sophisticated and selective chlorination techniques have been developed. The advent of modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, revolutionized the use of chlorinated thiazoles in synthesis. nih.gov This evolution continues with ongoing research into more efficient, environmentally friendly, and selective methods for the synthesis and derivatization of these important heterocyclic compounds. sciepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClNS B3286946 2-Chloro-5-isopropylthiazole CAS No. 83350-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLXVVIGZJMGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategies for 2 Chloro 5 Isopropylthiazole and Its Precursors

Strategic Approaches to Thiazole (B1198619) Ring Formation in the Presence of Chloro and Isopropyl Substituents

The challenge in synthesizing a disubstituted thiazole like 2-chloro-5-isopropylthiazole lies in controlling the regiochemistry. The two primary strategies involve either building the ring with the substituents already in the correct positions on the precursor molecules or adding them to a pre-formed thiazole ring.

The most fundamental and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the condensation reaction between an α-halocarbonyl compound and a thioamide. mdpi.com To form this compound, this would typically involve the reaction of a thioamide bearing the chloro-substituent precursor and an α-haloketone with the isopropyl group.

For instance, the reaction could proceed between an appropriate thioamide and an α-haloketone such as 1-halo-3-methyl-2-butanone. The mechanism involves a nucleophilic attack from the sulfur of the thioamide onto the carbon bearing the halogen in the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. mdpi.com

Other cyclization strategies include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide, and the Robinson-Gabriel synthesis, involving the cyclization of acylaminocarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. mdpi.comresearchgate.net While versatile, adapting these methods for the specific 2-chloro-5-isopropyl substitution pattern would require carefully designed starting materials. Recent developments have also focused on metal-free, one-pot syntheses of 2,5-disubstituted thiazoles from readily available N-substituted α-amino acids using reagents like thionyl chloride, which acts as both an activating agent and the sulfur source. acs.orgchemrxiv.org

Table 1: Representative Cyclization Reactions for Thiazole Synthesis

Method Precursors Key Reagents Product Type Reference
Hantzsch Synthesis α-Halocarbonyl compounds, Thioamides Base (optional) Substituted thiazoles mdpi.com
Cook-Heilbron Synthesis α-Aminonitriles, Dithioacids/CS₂ Mild conditions 5-Aminothiazoles mdpi.com
Robinson-Gabriel Synthesis Acylaminocarbonyls Phosphorus pentasulfide 2,5-Disubstituted thiazoles mdpi.com
From N-substituted α-amino acids N-substituted α-amino acids Thionyl chloride (SOCl₂), DBU 2,5-Disubstituted thiazoles acs.orgchemrxiv.orgbohrium.com
Tandem Cyclization-Oxidation Cysteine esters, Aldehydes I₂/TBHP 2-Substituted thiazoles rsc.org

This table presents general methods; specific adaptation is required for this compound.

An alternative to building the ring from scratch is to introduce the chloro and isopropyl groups onto a pre-formed thiazole molecule. This involves electrophilic or nucleophilic substitution reactions.

Halogenation: Electrophilic halogenation of the thiazole ring typically occurs at the C5 position, which is the most electron-rich. pharmaguideline.com Therefore, direct chlorination of 2-isopropylthiazole (B97041) would not be an efficient route to the desired product. A more viable strategy would be to start with a thiazole that can be selectively chlorinated at the C2 position. For example, 2-aminothiazole (B372263) can be converted to a 2-diazonium salt and subsequently replaced with a chlorine atom via a Sandmeyer-type reaction. If the C5 position is already substituted with the isopropyl group (i.e., 2-amino-5-isopropylthiazole), this would yield the target compound. Another approach involves the chlorination of a 2-mercaptothiazole (B1225461) derivative. For example, 2-mercapto-5-methyl-thiazole has been converted to 2-chloro-5-methyl-thiazole using sulfuryl chloride. google.com A similar sequence starting from a 5-isopropyl precursor is plausible.

Alkylation: Introducing an isopropyl group onto a pre-existing 2-chlorothiazole (B1198822) ring via Friedel-Crafts alkylation is challenging due to the electron-withdrawing nature of the thiazole ring, which deactivates it towards electrophilic substitution. N-alkylation to form thiazolium salts is a more common reaction for thiazoles when treated with alkyl halides. pharmaguideline.comgoogle.com Therefore, building the ring with the isopropyl group already incorporated at the C5 position is generally a more effective strategy than attempting a post-synthesis alkylation.

Regioselective Synthesis of this compound

Achieving regioselectivity is paramount in the synthesis of asymmetrically substituted thiazoles. For this compound, the substitution pattern is unambiguously defined by the choice of precursors in methods like the Hantzsch synthesis. mdpi.com

To ensure the formation of the 2-chloro-5-isopropyl isomer, the synthetic design must dictate the placement of each group. This is achieved by using:

An α-haloketone that contains the isopropyl moiety, such as 1-bromo-3-methyl-2-butanone. This precursor ensures the isopropyl group is positioned at C5 of the final thiazole ring.

A thioamide that provides the nitrogen and sulfur atoms along with the C2 substituent. To install the chloro group at the C2 position, a reagent like thiophosgene (B130339) or a derivative could be used in a multi-step process, or a pre-formed chlorinated thioamide could be employed.

Recent research has focused on developing highly regioselective methods for synthesizing substituted heterocycles. bohrium.comrsc.org For example, base-induced cyclization of specific dithioates has been used to achieve regioselective synthesis of 2,4- and 2,5-disubstituted thiazoles. bohrium.com While not specifically demonstrated for this compound, these principles of precursor control are directly applicable. The reaction of hydrazonyl chlorides with specific reaction partners under copper(I) catalysis has also been shown to produce 5-substituted pyrazoles with high regioselectivity, showcasing a strategy that could be adapted for thiazole synthesis. thieme.de

Novel and Sustainable Synthetic Routes

Modern organic synthesis increasingly focuses on developing environmentally friendly and efficient methodologies. This includes the use of recoverable catalysts and chemoenzymatic processes.

The use of heterogeneous catalysts, particularly those that can be easily recovered and reused, aligns with the principles of green chemistry. Magnetically recoverable catalysts (MRCs) have emerged as a powerful tool in the synthesis of thiazoles and other heterocyclic compounds. benthamdirect.com

These catalysts typically consist of a magnetic core, such as iron oxide (Fe₃O₄) nanoparticles, coated with a silica (B1680970) shell that is then functionalized with a catalytically active species, such as a copper complex. researchgate.netrsc.org The magnetic core allows for the simple and efficient separation of the catalyst from the reaction mixture using an external magnet, eliminating the need for filtration and reducing waste. rsc.orgjsynthchem.com

MRCs have been successfully employed in one-pot, multi-component reactions to synthesize a variety of thiazole derivatives with high yields. researchgate.netnih.gov These reactions often proceed under mild conditions and can utilize greener solvents, further enhancing their sustainability. rsc.org

Table 2: Examples of Magnetically Recoverable Catalysts in Thiazole Synthesis

Catalyst Catalyst Structure Reaction Type Advantages Reference
Fe₃O₄@SiO₂-(Imine-Thiazole)-Cu(OAc)₂ Copper immobilized on functionalized magnetic nanoparticles One-pot three-component synthesis of 2-substituted benzothiazoles High activity, easy separation, reusable researchgate.net
Ca/4-MePy-IL@ZY-Fe₃O₄ Calcium/ionic liquid on magnetic zeolite-Y One-pot synthesis of 2-aminothiazoles Multifunctional, recoverable, efficient nih.gov
Fe₃O₄/DOP/N⁺Me₃Br₃⁻ Tribromide immobilized on magnetic nanoparticles Synthesis of thiazoles from aldehydes, thiourea, and iodine Reusable, high yield, reduced reaction time jsynthchem.com

This table shows the application of MRCs for general thiazole synthesis, which could be adapted for specific targets.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and sustainable reaction pathways. nih.gov Enzymes can operate under mild conditions (temperature and pH) and in aqueous media, significantly reducing the environmental impact of chemical processes. nih.govresearchgate.net

For thiazole synthesis, enzymes such as trypsin from porcine pancreas (PPT) have been shown to catalyze one-pot, multicomponent reactions to produce thiazole derivatives in high yields. nih.govresearchgate.net The reaction can be optimized by screening various solvents and temperatures, with ethanol (B145695) often proving to be an effective medium. nih.gov Vanillyl alcohol oxidases (VAOs) have also been used for the one-pot synthesis of 2-aryl thiazolines, which are precursors to thiazoles, from hydroxybenzaldehydes and aminothiols. nih.gov

Other green chemistry approaches include the use of microwave irradiation to accelerate reactions and improve yields, often in solvent-free conditions or in aqueous media. mdpi.commedmedchem.com These methods not only reduce reaction times from hours to minutes but also minimize the use of volatile organic solvents. mdpi.com

Optimization of Reaction Conditions and Isolation Techniques for High Purity (e.g., Distillation, Recrystallization)

Optimization of Reaction Conditions

The formation of the thiazole ring and its subsequent chlorination involves several key reaction parameters that must be carefully controlled. For related thiazole syntheses, the choice of chlorinating agent, solvent, and temperature are paramount. Patents describing the synthesis of analogous compounds, such as 2-chloro-5-chloromethyl-thiazole, highlight the use of chlorinating agents like sulfuryl chloride. The optimization of temperature is crucial; reactions are often conducted in a range of 0°C to 40°C, with a more preferred range of 10°C to 15°C to balance reaction rate with the minimization of side products. google.com The choice of solvent, typically a halogenated hydrocarbon like dichloromethane, also plays a significant role in the reaction's efficiency. google.com

For precursor synthesis, such as the bromination of 3-methylbutanoic acid to form 2-bromo-3-methylbutanoic acid, conditions are also fine-tuned. This reaction often employs bromine in the presence of a catalyst like phosphorus tribromide (PBr₃) at reduced temperatures of 0–5°C to ensure selective bromination at the alpha-position. The optimization of catalytic conditions for various cross-coupling and cyclization reactions leading to thiazole derivatives often involves screening bases and solvents to achieve high conversion rates. researchgate.net

Table 1: Optimized Reaction Conditions for Thiazole Synthesis and Precursors

Reaction StepReagents & CatalystTemperatureSolventKey FindingsCitations
Chlorination of Thiazole Ring Sulfuryl Chloride0°C to 40°C (10°C to 15°C preferred)DichloromethaneTemperature control is critical to minimize side-product formation. google.com
α-Bromination of Precursor Br₂, PBr₃0°C to 5°CNot specifiedLow temperature enhances regioselectivity of the bromination.
Thioamide Formation Lawesson's Reagent0°C to Room Temp.Tetrahydrofuran (THF)Reaction followed by filtration and partitioning ensures removal of reagent byproducts. acs.org
Cyclization (Hantzsch Synthesis) Thioamide, α-haloketoneRefluxVariousThis general method forms the core thiazole structure prior to chlorination.

Isolation and Purification Techniques

Achieving high purity for this compound and its intermediates necessitates effective isolation methods to remove unreacted starting materials, reagents, and byproducts. Distillation and recrystallization are the most prominent of these techniques.

Distillation

Vacuum distillation is a primary method for purifying both the final product and its liquid precursors. For instance, the precursor 2-bromo-3-methylbutanoic acid can be purified by distillation at a reduced pressure of 20 mmHg, where it boils at 124-126°C. sigmaaldrich.com

For thermally sensitive compounds like chlorinated thiazoles, which can decompose at high temperatures, specific distillation protocols have been developed. A patented process for the closely related 2-chloro-5-chloromethylthiazole (B146395) (CCMT) details a method to overcome thermal decomposition and the formation of solid residues. google.com This involves distilling the crude material under reduced pressure (preferably 1 to 4 mbar) in the presence of a high-boiling point, inert additive. justia.comgoogle.com This additive, typically a polyether such as polyethylene (B3416737) glycol (PEG) or polypropylene (B1209903) glycol (PPG), keeps the distillation residue liquid, allowing for a more complete and efficient purification with higher yields. google.comjustia.comgoogle.com

Table 2: Optimized Distillation Parameters for Chlorinated Thiazoles

ParameterValuePurposeCitations
Pressure 0.5 - 10 mbar (1 - 4 mbar preferred)Lowers the boiling point to prevent thermal decomposition. justia.comgoogle.com
Bottom Temperature 70°C to 120°C (90°C to 110°C preferred)Maintains a sufficient vaporization rate while minimizing degradation. justia.comgoogle.com
Additive Polyethylene Glycol (PEG) or Polypropylene Glycol (PPG)Acts as a chaser to keep the distillation residue fluid and prevent solidification. google.comjustia.comgoogle.com
Molar Mass of Additive 200 - 3000 daltonsEnsures a low vapor pressure so the additive remains in the distillation pot. justia.com

Recrystallization

Recrystallization is the standard method for purifying solid intermediates and final products. The choice of solvent is critical for obtaining high-purity crystals. Various solvents are employed depending on the solubility profile of the compound being purified. For intermediates in related syntheses, successful purifications have been achieved by recrystallization from solvents such as ethanol, methanol (B129727), or tert-Butyl methyl ether (TBME). mdpi.comresearchgate.netchemrxiv.org The process typically involves dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined, pure crystals that are then isolated by filtration. mdpi.com In some cases, a sequence of purification steps, such as passing the crude mixture through a silica gel plug followed by selective crystallization, is necessary to separate isomeric byproducts. chemrxiv.org

Table 3: Common Recrystallization Solvents for Thiazole Intermediates

Compound TypeSolvent(s)ProcedureCitations
N-Acylhydrazone Intermediate EthanolDissolve in hot ethanol, cool to room temperature, and filter the resulting precipitate. mdpi.com
Ester Intermediate MethanolThe product is collected and recrystallized from methanol after vacuum distillation. researchgate.net
Isomeric Ester Mixture tert-Butyl methyl ether (TBME)Selective crystallization from TBME after initial purification via a silica plug to isolate the desired isomer. chemrxiv.org
Enantiopure Carboxylic Acid Ethyl AcetateUsed to crystallize and resolve enantiomers, leading to the formation of racemic crystals or enantiopure crystals depending on the starting material. mdpi.com

By combining the optimization of reaction conditions with advanced isolation techniques like additive-assisted vacuum distillation and selective recrystallization, it is possible to produce this compound and its precursors with the high degree of purity required for subsequent applications.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Isopropylthiazole Transformations

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Thiazole (B1198619) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic and heteroaromatic systems. libretexts.orgmasterorganicchemistry.com In the thiazole ring, the carbon atoms are electron-deficient, particularly the C-2 position, rendering it susceptible to nucleophilic attack. pharmaguideline.com

The C-2 position of the thiazole ring is inherently electrophilic due to the inductive effect of the adjacent nitrogen and sulfur atoms. When a halogen, such as chlorine, is present at this position, it serves as a good leaving group, facilitating SNAr reactions. pharmaguideline.com The reaction proceeds because the thiazole ring can stabilize the negative charge of the intermediate formed during the nucleophilic attack.

The 5-isopropyl group influences the reactivity of the ring through electronic and steric effects.

Steric Effect : The isopropyl group at C-5 is relatively remote from the C-2 reaction center. Consequently, it is expected to exert minimal steric hindrance on the approaching nucleophile, allowing for efficient substitution to occur at the C-2 carbon.

The reactivity of halogen atoms at different positions on the thiazole ring towards nucleophiles like sodium methoxide (B1231860) has been studied, with the general reactivity sequence found to be 5-halo > 2-halo > 4-halo under specific conditions. sciepub.com This highlights that the C-2 position is a viable site for nucleophilic substitution.

Table 1: Relative Reactivity of Chlorothiazole Isomers with Sodium Methoxide.
CompoundRelative Rate of Reaction
5-ChlorothiazoleHigh
2-Chlorothiazole (B1198822)Moderate
4-ChlorothiazoleLow
This table is based on findings that indicate varying reactivity of halogen atoms based on their position in the thiazole ring. sciepub.com

The SNAr reaction of 2-Chloro-5-isopropylthiazole is generally understood to proceed via a two-step addition-elimination mechanism. libretexts.orgrsc.orgyoutube.com

Addition Step : A nucleophile attacks the electrophilic C-2 carbon, leading to the cleavage of the C=N pi-bond and the formation of a resonance-stabilized, negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex. libretexts.orgnih.govresearchgate.net This step is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step : The aromaticity of the thiazole ring is restored through the expulsion of the chloride leaving group from the intermediate. youtube.com

The general mechanism can be depicted as follows:

Figure 1: General mechanism for the SNAr reaction at the C-2 position of this compound.

The regioselectivity of nucleophilic attack on a substituted thiazole ring is governed by the electronic properties of the ring and the nature and position of the substituents. For this compound, the C-2 position is strongly activated towards nucleophilic attack by the presence of the chlorine atom, a competent leaving group. pharmaguideline.comrsc.org Other positions (C-4 and C-5) lack such activation. The C-4 position is less electrophilic than C-2, and the C-5 position is substituted with an electron-donating isopropyl group, further disfavoring nucleophilic attack.

Therefore, nucleophilic aromatic substitution on this compound is expected to occur exclusively at the C-2 position. This is in contrast to electrophilic aromatic substitution reactions on thiazoles, which are generally directed to the C-5 position, as it is the most electron-rich carbon in the ring. pharmaguideline.comrsc.org

Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position

The chlorine atom at the C-2 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound. yonedalabs.commasterorganicchemistry.com This reaction is highly effective for heteroaryl halides, including chlorothiazoles, allowing for their arylation, vinylation, or alkylation. nih.govrsc.org

The reaction of this compound with a boronic acid (R-B(OH)₂) would proceed in the presence of a palladium catalyst and a base to yield the corresponding 2-substituted-5-isopropylthiazole. Despite the generally lower reactivity of aryl chlorides compared to bromides and iodides, effective catalytic systems have been developed to facilitate the coupling of chloro-heterocycles. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a 5-Substituted-2-chlorothiazole Derivative.
ComponentExample Reagent/Condition
Palladium CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand
Boronic AcidAryl-B(OH)₂ or Vinyl-B(OH)₂
BaseNa₂CO₃, K₃PO₄, or Cs₂CO₃
SolventDioxane/Water, Toluene, or DMF
Temperature80-120 °C
This table outlines typical conditions used for Suzuki-Miyaura reactions involving thiazole derivatives, based on established protocols. yonedalabs.comrsc.org

The C-2 position of this compound is also a potential site for other important palladium-catalyzed cross-coupling reactions.

Heck Coupling : The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orglibretexts.org This would allow for the introduction of various alkenyl substituents at the C-2 position of the thiazole ring. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org

Sonogashira Coupling : The Sonogashira reaction is a powerful method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org This reaction would enable the synthesis of 2-alkynyl-5-isopropylthiazoles, which are valuable intermediates for further transformations. It is noteworthy that the reactivity of 2-chlorothiazoles in Sonogashira couplings can be challenging. In some cases, coupling reactions have been shown to occur at other positions on a thiazole ring while leaving a 2-chloro group intact, suggesting that carefully optimized conditions and specific catalytic systems are necessary to achieve the desired transformation at the C-2 position. nih.gov

Table 3: Overview of Potential Cross-Coupling Reactions.
ReactionCoupling PartnerTypical Catalyst SystemProduct Type
HeckAlkenePd(OAc)₂, PPh₃, Base (e.g., Et₃N)2-Alkenyl-5-isopropylthiazole
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)2-Alkynyl-5-isopropylthiazole
This table summarizes the potential of Heck and Sonogashira reactions for functionalizing this compound. wikipedia.orglibretexts.org

Exploration of Other Transition Metal-Mediated Transformations

The chlorine atom at the C2 position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Beyond the well-established Suzuki and Buchwald-Hartwig reactions, several other transformations offer powerful methods for the derivatization of this thiazole core. These reactions typically involve a palladium catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nrochemistry.comorganic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.orgyoutube.com For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C2 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Copper-free versions of this reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a new, more substituted alkene. wikipedia.orglibretexts.org This transformation would allow for the introduction of a vinyl group at the C2 position of the thiazole ring. The reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.orgwikipedia.org The stereoselectivity of the Heck reaction is a key feature, often yielding the trans isomer with high selectivity. organic-chemistry.org

Stille Coupling: The Stille reaction involves the coupling of an organohalide with an organotin compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org This method is known for its tolerance of a wide variety of functional groups. nrochemistry.com While effective, the toxicity of the organotin reagents and byproducts is a significant drawback. wikipedia.orgorganic-chemistry.org

Below is a table summarizing these potential transformations for this compound.

Reaction Coupling Partner Catalyst System (Typical) Product Type
SonogashiraTerminal Alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt, Amine base2-Alkynyl-5-isopropylthiazole
HeckAlkene (CH₂=CHR)Pd(0) complex, Base2-Vinyl-5-isopropylthiazole
StilleOrganostannane (R-SnBu₃)Pd(0) complex2-Aryl/Alkyl-5-isopropylthiazole

Electrophilic Aromatic Substitution (EAS) Reactions and Directed Functionalization

The thiazole ring is generally considered an electron-deficient heterocyclic system, which makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. pharmaguideline.com The reactivity is influenced by the substituents present on the ring. wikipedia.org

In this compound, the chlorine atom at C2 is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. Conversely, the isopropyl group at C5 is a weak electron-donating group. Pi-electron density calculations for the parent thiazole ring indicate that the C5 position is the most electron-rich and thus the most favorable site for electrophilic substitution. pharmaguideline.comwikipedia.org Since this position is already occupied in this compound, any potential EAS reactions, such as nitration, halogenation, or sulfonation, would likely be directed to the C4 position. pharmaguideline.com However, this position is sterically hindered by the adjacent isopropyl group and electronically deactivated, suggesting that such reactions would require harsh conditions and may result in low yields.

A more modern and often more effective approach for the functionalization of such heterocyclic systems is through directed C-H bond functionalization. nih.govyale.edu This strategy utilizes a directing group to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent reaction with a coupling partner. While specific examples for this compound are not extensively documented, C-H functionalization is a powerful tool for derivatizing heterocycles, potentially allowing for the introduction of aryl or alkyl groups at the C4 position under milder conditions than traditional EAS. yale.edursc.org

Derivatization Strategies of the Isopropyl Group

The isopropyl group attached to the C5 position of the thiazole ring offers another site for chemical modification. The tertiary carbon atom of the isopropyl group is analogous to a benzylic position, making it susceptible to oxidation reactions. nih.gov

Oxidation: The isopropyl group can potentially be oxidized to introduce new functional groups. For instance, oxidation with molecular oxygen in the presence of an alkali solution can convert an isopropyl group on an aromatic ring into a 2-hydroxy-2-propyl group. google.comepo.org Another common transformation is the oxidation of the benzylic C-H bond to form a ketone. nih.gov This would convert the isopropyl moiety into an acetyl group. Various oxidizing agents, often in combination with transition metal catalysts, can achieve this transformation. nih.gov Milder, metal-free oxidation methods using hypervalent iodine reagents have also been developed for the oxidation of activated alcohols, which could be formed as intermediates. nih.govbeilstein-journals.orgbeilstein-journals.org

Functionalization: While less common than oxidation, direct functionalization of the isopropyl group's C-H bonds is theoretically possible, though it often requires radical-based approaches that may lack selectivity.

The table below outlines potential derivatization strategies for the isopropyl group.

Reaction Type Reagents (Typical) Product Functional Group
Oxidation to AlcoholO₂, Aqueous Alkali2-Hydroxy-2-propyl
Oxidation to KetoneKMnO₄ or other oxidantsAcetyl

Ring-Opening and Rearrangement Reactions

The thiazole ring, despite its aromatic character, can undergo ring-opening or rearrangement reactions under specific conditions. These transformations are generally not specific to the substitution pattern of this compound but are characteristic of the thiazole scaffold itself.

Reductive Ring Opening: Treatment of thiazoles with strong reducing agents, such as sodium in liquid ammonia, can lead to the cleavage of the ring. researchgate.net The course of this reductive ring-opening can depend on the nature of the substituents on the thiazole ring. researchgate.net Another method involves desulfurization using Raney Nickel, which typically results in the complete degradation of the ring. pharmaguideline.com

Photochemical Ring Opening: UV irradiation can induce fragmentation of the thiazole ring, often proceeding through the cleavage of one of the C-S bonds. mdpi.com Studies on substituted thiazoles have shown that this can lead to complex ring-opening reactions and the formation of various acyclic products. mdpi.com

Cycloaddition and Rearrangement: Thiazoles can participate in cycloaddition reactions, for example, with alkynes at high temperatures. These reactions are often followed by the extrusion of sulfur, leading to the formation of a pyridine (B92270) ring in a significant rearrangement of the heterocyclic core. wikipedia.org

These reactions highlight the potential for more drastic transformations of the this compound structure, moving beyond simple functional group interconversion to complete alteration of the heterocyclic system.

Theoretical and Computational Chemistry Studies of 2 Chloro 5 Isopropylthiazole

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. It describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). mdpi.com

The distribution of electron density within a molecule is crucial for predicting its reactivity. In thiazole (B1198619) and its derivatives, the nitrogen atom typically acts as a protonation site due to its lone pair of electrons. pharmaguideline.com The presence of an electron-withdrawing chlorine atom at the C2 position and an electron-donating isopropyl group at the C5 position influences the charge distribution across the thiazole ring.

Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charges on each atom. acs.org For a molecule like 2-Chloro-5-isopropylthiazole, these analyses would likely show:

The highest negative charge concentrated around the nitrogen atom (N3), making it the primary site for electrophilic attack and protonation. pharmaguideline.com

The carbon atom bonded to chlorine (C2) would be electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.com

These charge distributions allow for the prediction of how the molecule will interact with other reagents. For example, sites with high negative charge are prone to attack by electrophiles, while sites with positive charge are targets for nucleophiles.

FMO analysis is a powerful tool for predicting the reactivity and electronic properties of molecules. acs.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter.

HOMO: In thiazole derivatives, the HOMO is typically a π-orbital distributed across the heterocyclic ring. The presence of the electron-donating isopropyl group would be expected to raise the energy of the HOMO, making the molecule a better electron donor (more nucleophilic).

LUMO: The LUMO is usually a π* anti-bonding orbital. The electron-withdrawing chlorine atom would lower the energy of the LUMO, making the molecule a better electron acceptor (more electrophilic).

HOMO-LUMO Gap (Egap): A smaller Egap indicates that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher chemical reactivity and potential for use in optoelectronic applications. mdpi.comresearchgate.net Studies on various thiazole derivatives show that the Egap can be tuned by altering the substituents on the ring. acs.org

Table 1: Illustrative Frontier Molecular Orbital (FMO) Parameters for Substituted Thiazoles Note: These are representative values based on general findings for thiazole derivatives and are not specific experimental or calculated values for this compound.

ParameterDescriptionIllustrative Value RangeImplication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eVHigher energy indicates greater nucleophilicity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eVLower energy indicates greater electrophilicity.
Egap HOMO-LUMO Energy Gap (ELUMO - EHOMO)3.5 to 5.0 eVA smaller gap suggests higher chemical reactivity. acs.org

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and properties of chemical systems. researchgate.netresearchgate.net

Geometrical Optimization: Before other properties can be accurately calculated, the most stable three-dimensional structure of the molecule (its equilibrium geometry) must be determined. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to perform geometry optimization. nih.govmdpi.com This process minimizes the energy of the molecule with respect to the positions of its atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would confirm the planarity of the thiazole ring and determine the preferred orientation of the isopropyl group. wikipedia.org

Vibrational Analysis: Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.) and can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net This analysis helps in the assignment of spectral bands to specific molecular motions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Thiazole Derivatives Note: These are typical frequency ranges observed in related molecules and serve as an illustration.

Vibrational ModeFunctional GroupTypical Wavenumber (cm-1)
C=N StretchThiazole Ring1580 - 1610
C-S StretchThiazole Ring700 - 750
C-H Stretch (Aromatic)Thiazole Ring3050 - 3100
C-H Bend (Aliphatic)Isopropyl Group1370 - 1470
C-Cl StretchChloro Group650 - 800

Prediction and Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for studying the pathways of chemical reactions, providing details that are often difficult to observe experimentally.

To understand how a reaction proceeds, chemists identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the structure of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. For reactions involving this compound, such as its synthesis via the Hantzsch thiazole synthesis or subsequent substitution reactions, DFT calculations can map out the entire reaction pathway. researchgate.netchemtube3d.com This allows for the comparison of different possible mechanisms to determine the most favorable route.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. researchgate.net Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energies in a simulated solution environment. For reactions involving charged intermediates or polar transition states, the choice of solvent can dramatically alter the energy barriers, and computational studies can predict which solvents would be optimal for a desired transformation. researchgate.net

Conformational Analysis of the Isopropyl Group and its Impact on Overall Molecular Geometry

The conformational flexibility of this compound is primarily dictated by the rotation of the isopropyl group around the single bond connecting it to the thiazole ring. This rotation is not free but is hindered by steric interactions between the methyl groups of the isopropyl substituent and the adjacent atoms on the thiazole ring. Computational chemistry provides powerful tools to explore the potential energy surface associated with this rotation, identifying stable conformers and the energy barriers that separate them.

Density Functional Theory (DFT) calculations are commonly employed to investigate such conformational preferences. mdpi.com By systematically rotating the dihedral angle defined by the thiazole ring and the methine proton of the isopropyl group, a potential energy profile can be generated. This profile typically reveals distinct energy minima corresponding to stable or meta-stable conformations and energy maxima corresponding to transition states.

For the this compound molecule, two primary low-energy conformers can be hypothesized, often designated as syn and anti. These labels describe the position of the isopropyl's methine hydrogen relative to the thiazole ring. The steric hindrance from the substituents on the ring influences which conformer is more stable and the height of the rotational energy barrier. Studies on similarly substituted aromatic systems have shown that this energy barrier is strongly dependent on the size of adjacent substituents. mdpi.com

Table 1: Hypothetical Conformational Energy Profile of this compound This table illustrates the type of data generated from a DFT conformational analysis. Values are representative.

Conformer/Transition StateDihedral Angle (H-C(ipso)-C5-S1)Relative Energy (kcal/mol)
syn Conformer0.00
Transition State 190°5.8
anti Conformer180°0.45
Transition State 2270°5.8

Advanced Predictive Modeling of Spectroscopic Parameters (e.g., advanced NMR chemical shifts, IR frequencies)

Computational modeling extends beyond geometric analysis to the prediction of spectroscopic properties, which are crucial for experimental characterization. Advanced methods provide remarkably accurate estimations of NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating NMR shielding tensors. mdpi.com These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the level of theory, the basis set chosen, and the inclusion of solvent effects. mdpi.com More recently, deep neural networks (DNNs) and other machine learning models have emerged as powerful tools for predicting NMR chemical shifts with even greater accuracy by learning from vast datasets of experimental spectra. chemaxon.comnih.gov These models can capture subtle electronic effects that are challenging to model with purely theoretical methods. nih.govskku.edu

Table 2: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound This table shows representative data from a GIAO/DFT calculation compared to plausible experimental values.

AtomPredicted ¹³C Shift (ppm)Hypothetical Exp. ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)Hypothetical Exp. ¹H Shift (ppm)
C2 (C-Cl)150.2149.8H47.557.51
C4120.5120.1CH (isopropyl)3.153.12
C5145.8145.5CH₃ (isopropyl)1.301.28
CH (isopropyl)28.928.7
CH₃ (isopropyl)23.122.9

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Following geometry optimization, a frequency calculation is performed at the same level of theory. This analysis yields a set of vibrational modes, each with a specific frequency and intensity. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

These calculations are invaluable for assigning specific absorption bands in an experimental IR spectrum to particular molecular vibrations, such as C-H stretches, C=N stretches of the thiazole ring, and the C-Cl stretch.

Table 3: Predicted Key IR Vibrational Frequencies for this compound This table presents typical vibrational modes and their scaled frequencies as predicted by DFT calculations.

Vibrational ModeDescriptionPredicted Scaled Frequency (cm⁻¹)
ν(C-H)Aromatic C-H stretch (C4-H)3105
ν(C-H)Aliphatic C-H stretch (isopropyl)2970 - 2875
ν(C=N)Thiazole ring stretch1580
ν(C=C)Thiazole ring stretch1495
δ(C-H)Isopropyl C-H bend1385, 1370
ν(C-Cl)C2-Cl stretch850

Advanced Spectroscopic Characterization and Elucidation of Complex Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of molecules in solution. For 2-Chloro-5-isopropylthiazole, ¹H and ¹³C NMR would provide critical information on the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton.

Expected ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Thiazole-H~7.0-7.5SingletN/A
Isopropyl-CH~3.0-3.5Septet~7
Isopropyl-CH₃~1.2-1.4Doublet~7

Expected ¹³C NMR Spectral Data:

Carbon AtomPredicted Chemical Shift (ppm)
C2 (C-Cl)~150-155
C4~140-145
C5~135-140
Isopropyl-CH~30-35
Isopropyl-CH₃~20-25

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Long-Range Interactions

To definitively establish the connectivity of the atoms within this compound, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A clear cross-peak would be expected between the isopropyl methine proton and the methyl protons, confirming the isopropyl moiety. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs. nih.gov It would allow for the unambiguous assignment of the protonated carbons in the molecule, linking the proton chemical shifts to their corresponding carbon resonances. For instance, the signal for the thiazole (B1198619) proton would correlate with the C4 carbon, and the isopropyl protons would correlate with their respective carbons. nih.govgoogle.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the entire molecular puzzle. nih.govgoogle.com Key HMBC correlations would be expected between the isopropyl methine proton and the C4 and C5 carbons of the thiazole ring, as well as the C2 carbon. The thiazole proton at C4 would show a correlation to C2 and C5. These correlations would be instrumental in confirming the substitution pattern of the thiazole ring.

Solid-State NMR Applications for Polymorphic Forms (if relevant)

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase, including the identification of polymorphic forms. bldpharm.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have significant implications for the physical properties of a material. At present, there is no information in the public domain to suggest that this compound exhibits polymorphism. Should different crystalline forms be discovered, ssNMR would be a key method for their characterization, as each polymorph would be expected to give a unique ¹³C ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. nih.gov The C=N stretching vibration of the thiazole ring would likely appear in the 1650-1550 cm⁻¹ region. The C-Cl stretching vibration generally gives rise to a strong band in the 770-505 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, would also be used to characterize the vibrational modes. Aromatic ring vibrations often produce strong Raman signals. The C-S stretching vibration within the thiazole ring would also be Raman active.

Predicted Vibrational Data for this compound:

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
Aromatic C-H Stretch3100 - 3000FT-IR, Raman
Aliphatic C-H Stretch2980 - 2850FT-IR, Raman
C=N Stretch (Thiazole)1650 - 1550FT-IR, Raman
C=C Stretch (Thiazole)1550 - 1450FT-IR, Raman
C-Cl Stretch770 - 505FT-IR, Raman
C-S Stretch700 - 600Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₉ClNS), the expected exact mass can be calculated.

The mass spectrum would also reveal characteristic fragmentation patterns upon ionization. The presence of a chlorine atom would be readily identified by the isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragment ions, which would show two peaks separated by two m/z units with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl).

Potential Fragmentation Pathways:

A likely fragmentation pathway would involve the loss of a methyl group from the isopropyl moiety to form a stable secondary carbocation. Another probable fragmentation would be the cleavage of the C-Cl bond.

X-ray Crystallography for Single Crystal Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound has been reported, the crystal structure of the closely related compound, 2-chloro-5-(chloromethyl)thiazole, has been determined.

Based on a comprehensive review of available scientific literature and chemical databases, there is a significant lack of specific, detailed research findings for the chemical compound This compound regarding its applications in advanced synthesis and materials science.

While the compound is commercially available as a chemical building block, indicating its potential use in synthesis, no specific examples, detailed research studies, or patents outlining its role in the requested applications could be located. The search results consistently point to a related but structurally distinct compound, 2-Chloro-5-chloromethylthiazole (B146395) (CCMT) , which is a well-documented and crucial intermediate in the production of neonicotinoid insecticides such as Thiamethoxam and Clothianidin.

Consequently, it is not possible to provide a thorough and scientifically accurate article on This compound that adheres to the specified outline, as no verifiable information was found for the following sections:

Applications of 2 Chloro 5 Isopropylthiazole As a Chemical Synthon in Advanced Synthesis and Materials Science

Development of Novel Organic Scaffolds and Heterocyclic Frameworks

Attempts to generate content for these sections would result in speculation or inaccurate attribution of the properties and applications of other compounds, such as CCMT, to 2-Chloro-5-isopropylthiazole.

Future Research Directions and Unexplored Avenues in 2 Chloro 5 Isopropylthiazole Chemistry

Development of Chemo- and Regioselective Functionalization Strategies

The functionalization of the 2-chloro-5-isopropylthiazole core is a promising area for future research. The development of chemo- and regioselective strategies is crucial for synthesizing a diverse range of derivatives with tailored properties. The presence of multiple reactive sites—the chloro substituent at the 2-position, the C-H bond at the 4-position, and the isopropyl group—presents both a challenge and an opportunity for selective chemical transformations.

Future investigations should focus on transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.com Palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings, could be employed to introduce a variety of substituents at the 2-position by targeting the C-Cl bond. The regioselectivity of these reactions is a key aspect to be explored, as the electronic properties of the thiazole (B1198619) ring can influence the reactivity of different positions. nih.gov

Another important avenue is the direct C-H functionalization of the thiazole ring. This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical and environmentally friendly strategy. Research in this area should aim to develop catalytic systems that can selectively activate the C-H bond at the 4-position without affecting other sites on the molecule.

Catalyst SystemCoupling PartnerTarget PositionPotential Product Class
Pd(PPh₃)₄ / Na₂CO₃Arylboronic acid2-position2-Aryl-5-isopropylthiazoles
CuI / L-prolinePhenol2-position2-Phenoxy-5-isopropylthiazoles
Rh(OAc)₂ / Ag₂CO₃Olefin4-position4-Alkenyl-2-chloro-5-isopropylthiazoles
Fe(acac)₃ / TMEDAGrignard reagent2-position2-Alkyl/Aryl-5-isopropylthiazoles

Integration into Flow Chemistry and Microreactor Technologies for Enhanced Synthesis

The synthesis of this compound and its derivatives could be significantly improved by integrating flow chemistry and microreactor technologies. beilstein-journals.orgscispace.comchemdistgroup.com These technologies offer numerous advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher yields. chemdistgroup.comrsc.org

Future research should explore the development of continuous-flow processes for the key synthetic steps involved in the preparation of this compound. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to streamline the synthesis and purification processes. Microreactors, with their high surface-area-to-volume ratio, can facilitate rapid heat and mass transfer, enabling reactions to be carried out under conditions that are not feasible in batch reactors. nih.gov

The application of flow chemistry could also be extended to the functionalization of the this compound core. High-throughput screening of reaction conditions using automated flow systems could accelerate the discovery of new and efficient synthetic methodologies.

Reaction TypeFlow System ComponentAdvantagePotential Outcome
HalogenationPacked-bed reactorImproved safety and controlHigh-purity this compound
Cross-couplingMicroreactor with catalystEnhanced reaction kineticsRapid synthesis of derivatives
Photochemical reactionUV-transparent microreactorPrecise irradiation controlNovel functionalized products
Multi-step synthesisIntegrated flow systemReduced manual handlingAutomated production of complex molecules

Application in Supramolecular Chemistry and Self-Assembly Processes

The unique structural features of this compound make it an interesting candidate for applications in supramolecular chemistry and self-assembly. nih.govrsc.orgnih.gov The thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which are the driving forces for the formation of ordered supramolecular architectures. nih.gov

Future research in this area could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined nanostructures, such as nanowires, nanotubes, or vesicles. These self-assembled materials could have potential applications in areas such as electronics, sensing, and drug delivery. The introduction of specific functional groups onto the thiazole core can be used to tune the self-assembly behavior and control the morphology of the resulting nanostructures.

Functional GroupDriving InteractionResulting SuprastructurePotential Application
Carboxylic acidHydrogen bonding1D chains or 2D sheetsMolecular recognition
Pyridyl groupMetal coordinationMetallo-supramolecular cagesCatalysis
Long alkyl chainvan der Waals forcesMicelles or vesiclesDrug delivery
Fluorinated aryl groupHalogen bonding / π-π stackingLiquid crystalsDisplay technology

Exploration of Photochemical Reactivity

The photochemical reactivity of this compound remains largely unexplored. The presence of the thiazole ring and the chloro substituent suggests that this compound may undergo a variety of interesting photochemical transformations. Future research should investigate the behavior of this compound under different irradiation conditions and in the presence of various photosensitizers.

Potential photochemical reactions that could be explored include photoinduced C-Cl bond cleavage, which could lead to the formation of thiazolyl radicals. These radicals could then be trapped with various radical acceptors to generate new functionalized thiazole derivatives. Another possibility is the [2+2] cycloaddition of the thiazole ring with olefins or other unsaturated compounds, which would provide access to novel polycyclic heterocyclic systems.

Reaction TypeWavelength (nm)ReactantPotential Product
C-Cl Homolysis254-Thiazolyl radical intermediate
Photo-Fries Rearrangement300Acyl derivativeIsomeric acylthiazoles
[2+2] Cycloaddition350AlkeneCyclobutane-fused thiazole
Photosensitized Oxidation>400 (with sensitizer)Singlet oxygenThiazole endoperoxide

Computational Design of Novel Reactions and Derivatizations for this compound

Computational chemistry and molecular modeling can play a crucial role in guiding the future development of this compound chemistry. Density functional theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, providing valuable insights for the design of selective functionalization strategies.

Future research should leverage computational tools to explore the reaction mechanisms of potential transformations, identify suitable catalysts, and predict the properties of novel derivatives. For example, computational screening of different ligands for transition-metal catalysts could help in the development of highly efficient and selective cross-coupling reactions. Similarly, modeling the non-covalent interactions of this compound derivatives can aid in the rational design of self-assembling systems with desired properties.

Computational MethodResearch ObjectivePredicted Outcome
DFTPredict regioselectivity of C-H activationIdentification of the most reactive C-H bond
Molecular DynamicsSimulate self-assembly processUnderstanding of supramolecular structure formation
TD-DFTCalculate excited state propertiesPrediction of photochemical reactivity
QSARCorrelate structure with biological activityDesign of new bioactive molecules

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5-isopropylthiazole, and what analytical techniques confirm its purity and structure?

  • Answer: Synthesis typically involves chlorination of 5-isopropylthiazole precursors using reagents like POCl₃ under reflux conditions. Post-synthesis, characterization employs nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight verification. Cross-referencing spectral data with databases like PubChem ensures accuracy .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Answer: Discrepancies in spectral data are addressed by comparing results with authoritative databases (e.g., NIST Chemistry WebBook) and repeating experiments under controlled conditions. For example, unexpected NMR peaks may indicate impurities, necessitating purification via recrystallization or column chromatography. Collaborative verification with independent labs further ensures reliability .

Q. What are the critical storage conditions for this compound to maintain stability in laboratory settings?

  • Answer: The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation via moisture or oxidation. Regular stability testing via HPLC monitors purity over time. Light-sensitive reactions require amber glassware to avoid photolytic decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?

  • Answer: Key variables include catalyst selection (e.g., Lewis acids like AlCl₃), solvent polarity (e.g., dichloromethane vs. acetonitrile), and temperature control. Design of Experiments (DoE) methodologies systematically test parameter combinations. For instance, increasing reaction time from 6 to 12 hours may enhance yield by 15–20% in scaled batches .

Q. What strategies are effective in designing this compound derivatives for antimicrobial activity studies?

  • Answer: Introducing electron-withdrawing groups (e.g., –NO₂) at the thiazole ring’s 4-position enhances bioactivity. Derivatives are validated via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria. Computational docking studies (e.g., using MOE software) predict binding affinity to bacterial enzyme targets like dihydrofolate reductase .

Q. How do computational methods predict the reactivity of this compound in novel synthetic pathways?

  • Answer: Density Functional Theory (DFT) calculations model reaction transition states and activation energies. For example, Fukui indices identify nucleophilic/electrophilic sites on the thiazole ring, guiding regioselective modifications. Molecular dynamics simulations assess stability in aqueous vs. organic solvents .

Retrosynthesis Analysis

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2-Chloro-5-isopropylthiazole

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